molecular formula C14H12OS B14316574 [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene CAS No. 105798-77-4

[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene

Cat. No.: B14316574
CAS No.: 105798-77-4
M. Wt: 228.31 g/mol
InChI Key: GIOOPHSBVDOKNU-UHFFFAOYSA-N
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Description

[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene: is an organic compound with the molecular formula C14H12OS . This compound features a benzene ring substituted with a hept-5-ene-1,3-diyn-1-yl chain that includes a methanesulfinyl group. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene typically involves multiple steps, including the formation of the hept-5-ene-1,3-diyn-1-yl chain and the introduction of the methanesulfinyl group. Common synthetic methods include:

    Formation of the Hept-5-ene-1,3-diyn-1-yl Chain: This can be achieved through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Methanesulfinyl Group: This step can be carried out by oxidizing a methylthio group to a methanesulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanesulfinyl group can undergo further oxidation to form a methanesulfonyl group.

    Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of methanesulfonyl derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds:

    [6-(Methylthio)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    [6-(Methanesulfonyl)hept-5-ene-1,3-diyn-1-yl]benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness:

  • The presence of the methanesulfinyl group in [6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene provides unique reactivity compared to its methylthio and methanesulfonyl analogs. This can influence the compound’s behavior in various chemical reactions and its potential applications in different fields.

Properties

105798-77-4

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

6-methylsulfinylhept-5-en-1,3-diynylbenzene

InChI

InChI=1S/C14H12OS/c1-13(16(2)15)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,1-2H3

InChI Key

GIOOPHSBVDOKNU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CC#CC1=CC=CC=C1)S(=O)C

Origin of Product

United States

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